molecular formula C28H28O2P2 B13752363 1,1,2,2-Tetrakis(4-methylphenyl)diphosphane 1,2-dioxide CAS No. 1060-21-5

1,1,2,2-Tetrakis(4-methylphenyl)diphosphane 1,2-dioxide

Cat. No.: B13752363
CAS No.: 1060-21-5
M. Wt: 458.5 g/mol
InChI Key: CDSNRMGAIFNIHR-UHFFFAOYSA-N
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Description

1,1,2,2-Tetrakis(4-methylphenyl)diphosphane 1,2-dioxide is a chemical compound with the molecular formula C28H28O2P2 It is known for its unique structure, which includes four methylphenyl groups attached to a diphosphane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,2,2-Tetrakis(4-methylphenyl)diphosphane 1,2-dioxide typically involves the reaction of 4-methylphenylphosphine with an oxidizing agent. One common method includes the use of hydrogen peroxide (H2O2) as the oxidizing agent under controlled conditions. The reaction proceeds as follows:

4C7H7P+2H2O2C28H28O2P2+2H2O4 \text{C}_7\text{H}_7\text{P} + 2 \text{H}_2\text{O}_2 \rightarrow \text{C}_{28}\text{H}_{28}\text{O}_2\text{P}_2 + 2 \text{H}_2\text{O} 4C7​H7​P+2H2​O2​→C28​H28​O2​P2​+2H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes the purification of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1,1,2,2-Tetrakis(4-methylphenyl)diphosphane 1,2-dioxide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form higher oxidation state products.

    Reduction: It can be reduced back to its corresponding phosphine derivative.

    Substitution: The methylphenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or other peroxides.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents or organometallic reagents.

Major Products Formed

    Oxidation: Higher oxidation state phosphane oxides.

    Reduction: Corresponding phosphine derivatives.

    Substitution: Various substituted diphosphane oxides.

Scientific Research Applications

1,1,2,2-Tetrakis(4-methylphenyl)diphosphane 1,2-dioxide has a wide range of applications in scientific research, including:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1,1,2,2-Tetrakis(4-methylphenyl)diphosphane 1,2-dioxide involves its interaction with molecular targets through its diphosphane core and methylphenyl groups. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its unique structure allows it to participate in redox reactions and act as a catalyst in certain chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 1,1,2,2-Tetrakis(4-methoxyphenyl)diphosphane 1,2-dioxide
  • 1,1,2,2-Tetrakis(4-chlorophenyl)diphosphane 1,2-dioxide
  • 1,1,2,2-Tetrakis(4-bromophenyl)diphosphane 1,2-dioxide

Uniqueness

1,1,2,2-Tetrakis(4-methylphenyl)diphosphane 1,2-dioxide is unique due to the presence of methyl groups on the phenyl rings, which can influence its reactivity and interaction with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.

Properties

CAS No.

1060-21-5

Molecular Formula

C28H28O2P2

Molecular Weight

458.5 g/mol

IUPAC Name

1-[bis(4-methylphenyl)phosphoryl-(4-methylphenyl)phosphoryl]-4-methylbenzene

InChI

InChI=1S/C28H28O2P2/c1-21-5-13-25(14-6-21)31(29,26-15-7-22(2)8-16-26)32(30,27-17-9-23(3)10-18-27)28-19-11-24(4)12-20-28/h5-20H,1-4H3

InChI Key

CDSNRMGAIFNIHR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)C)P(=O)(C3=CC=C(C=C3)C)C4=CC=C(C=C4)C

Origin of Product

United States

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